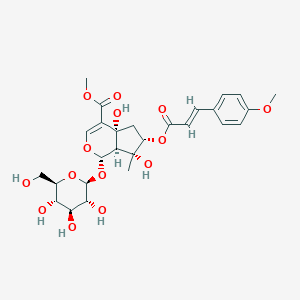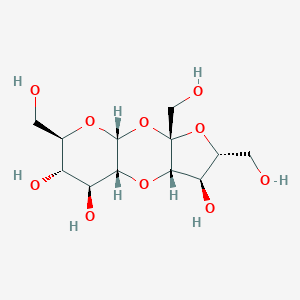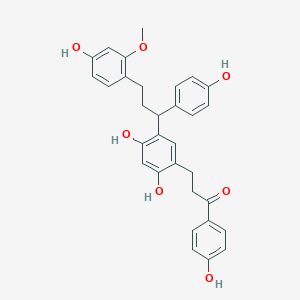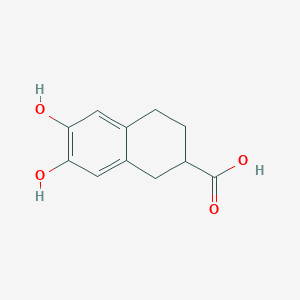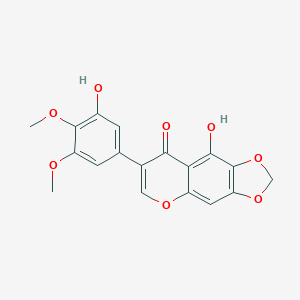
Dichotomitin
Übersicht
Beschreibung
Isolation and Structure Elucidation
Dichotomitin, identified as a furostanol saponin, was isolated from Panicum dichotomiflorum. Its structure was determined using mass spectrometry and NMR techniques, including one- and two-dimensional experiments. Acidic and enzymatic hydrolyses were also employed to break down this compound into known compounds for further analysis. The study provided detailed NMR assignments for this compound and its derivatives, enhancing the understanding of its molecular structure .
Synthesis Analysis
The total synthesis of dichotomines A–D has been described, starting from L-tryptophan methyl ester and 2,3-O-isopropylidene-D-glyceraldehyde. The absolute configurations of these compounds were determined, with dichotomine A confirmed as (S) and dichotomines B–D revised to (R). These syntheses contribute to the understanding of the stereochemistry of this compound derivatives . Additionally, the enantioselective synthesis of dichotomine C was achieved, which is notable for its antiallergic effects. This synthesis involved a microwave-assisted thermal electrocyclic reaction and Sharpless asymmetric dihydroxylation .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied through various synthetic approaches. The absolute configuration of the stereogenic centers in dichotomines A–D was determined through X-ray crystallography and other stereochemical methods. These studies have provided a deeper insight into the three-dimensional arrangement of atoms within these molecules .
Chemical Reactions Analysis
The reactivity of this compound has been explored in the context of its metabolites. Using ultra-high performance liquid chromatography and high-resolution mass spectrometry, researchers identified ten metabolites of this compound. The metabolic modifications included demethylation, hydroxylation, glucuronidation, and sulfation. This study revealed the metabolic pathways of this compound and the role of cytochrome P450 enzymes in these processes .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of this compound, the studies on its synthesis and metabolism indirectly contribute to the understanding of these properties. The reactivity of this compound with liver microsomes and hepatocytes, as well as the identification of its metabolites, provides insights into its chemical behavior in biological systems .
Case Studies and Applications
The papers provided do not detail specific case studies involving this compound. However, the research on its antiallergic effects suggests potential therapeutic applications. The synthesis of dichotomine C, in particular, highlights its significance in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Dichotomizing Continuous Variables in Research : Royston, Altman, and Sauerbrei (2006) discuss the drawbacks of dichotomizing continuous variables in regression models, emphasizing that this approach can lead to loss of power and residual confounding, and should be avoided in statistical analysis (Royston, Altman, & Sauerbrei, 2006).
Consequences of Dichotomization for Statistical Analyses : MacCallum et al. (2002) explore the implications of dichotomization of quantitative measures on statistical analyses, highlighting that it can lead to misleading results and should rarely be used (MacCallum, Zhang, Preacher, & Rucker, 2002).
Analysis with Categorizing or Dichotomizing Continuous Variables : Naggara et al. (2011) illustrate the problems with dichotomization, such as loss of power and incomplete correction for confounding factors, using a registry on unruptured intracranial aneurysms as a case study (Naggara et al., 2011).
The Epistemic and Pragmatic Function of Dichotomous Claims : Tunç, Tunç, and Lakens (2021) discuss the epistemological and pragmatic functions of dichotomous claims in science, arguing that they play a crucial role in transforming data into factual statements for falsifying hypotheses (Tunç, Tunç, & Lakens, 2021).
Negative Consequences of Dichotomizing Continuous Predictor Variables : Irwin and McClelland (2003) present the adverse effects of dichotomizing continuous predictor variables in marketing research, concluding that it should be avoided due to its only negative consequences (Irwin & McClelland, 2003).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Dichotomitin are not mentioned in the searched resources, flavonoids like this compound are a subject of ongoing research due to their potential health benefits . Further studies could focus on understanding the detailed mechanism of action, potential therapeutic uses, and safety profile of this compound.
Wirkmechanismus
Target of Action
Dichotomitin is an isoflavonoid isolated from the rhizomes of Belamcanda chinensis (L.) DC The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
They can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to changes in cellular function .
Biochemical Pathways
Isoflavonoids, in general, are known to affect various biochemical pathways related to inflammation, oxidative stress, and cell proliferation
Result of Action
Isoflavonoids are generally known to have various biological activities, including antioxidant, anti-inflammatory, and anticancer effects
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of bioactive compounds
Eigenschaften
IUPAC Name |
9-hydroxy-7-(3-hydroxy-4,5-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c1-22-12-4-8(3-10(19)17(12)23-2)9-6-24-11-5-13-18(26-7-25-13)16(21)14(11)15(9)20/h3-6,19,21H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFOGGCBLWTCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=COC3=CC4=C(C(=C3C2=O)O)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237087 | |
| Record name | Dichotomitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88509-91-5 | |
| Record name | Dichotomitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088509915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichotomitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is dichotomitin and where is it found?
A1: this compound is an isoflavone primarily found in the rhizomes of Belamcanda chinensis, also known as blackberry lily. It was first isolated from Iris dichotoma Pall. []. This plant is used in traditional Chinese medicine.
Q2: What are the main metabolic pathways of this compound?
A2: this compound undergoes various metabolic transformations, including demethylation, hydroxylation, glucuronidation, and sulfation. One major metabolic pathway is the opening of the 1,3-benzodioxole ring [].
Q3: Which cytochrome P450 enzymes are involved in this compound metabolism?
A3: In vitro studies using human recombinant enzymes revealed that CYP1A2, 2C19, and 2D6 contribute to the formation of the metabolite 3',5,6,7-tetrahydroxy-4',5'-dimethoxy isoflavone (M6). Interestingly, CYP1A2 exclusively catalyzes the formation of another major metabolite, 8-hydroxy-dichotomitin (M8) [].
Q4: Can you describe the structural characteristics of this compound?
A4: this compound is a 5,3′-dihydroxy-4′,5′-dimethoxy-6,7-methylenedioxyisoflavone []. While the provided research papers don't explicitly state the molecular formula and weight, this information can be deduced from the chemical structure.
Q5: How does the content of this compound vary within Belamcanda chinensis?
A5: this compound content varies significantly within different parts of the Belamcanda chinensis plant. The eldest parts of the rhizome, directly originating from the seedling, generally exhibit higher concentrations of this compound and other flavonoids compared to the younger parts [].
Q6: Are there any analytical methods available to quantify this compound?
A7: Yes, high-performance liquid chromatography (HPLC) coupled with various detection methods, particularly ultraviolet (UV) detection, is widely employed for quantifying this compound and other isoflavones in Belamcanda chinensis extracts [, , , ].
Q7: What is the significance of understanding the metabolic fate of this compound?
A8: Characterizing the metabolic pathways and enzymes involved in this compound breakdown is crucial for understanding its disposition within the body. This knowledge is essential for assessing its potential efficacy and safety as a therapeutic agent [].
Q8: How do the levels of this compound compare in fresh and dried Belamcanda chinensis and other Iris species?
A9: The levels of this compound and other isoflavones can differ between fresh and dried forms of Belamcanda chinensis and other Iris species. For instance, iridin is the most abundant isoflavone in both fresh and dried Belamcanda chinensis, while irisflorentin dominates in Iris germanica. Interestingly, these isoflavones are barely detectable in Iris japonica []. This highlights the variability in phytochemical profiles among different Iris species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




